molecular formula C12H12N4O B14872402 (Z)-N'-(3-amino-1H-isoindol-1-ylidene)cyclopropanecarbohydrazide

(Z)-N'-(3-amino-1H-isoindol-1-ylidene)cyclopropanecarbohydrazide

Cat. No.: B14872402
M. Wt: 228.25 g/mol
InChI Key: ZIOVONHOFPMGNM-UHFFFAOYSA-N
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Description

(Z)-N’-(3-amino-1H-isoindol-1-ylidene)cyclopropanecarbohydrazide is a complex organic compound characterized by its unique structure, which includes an isoindole moiety and a cyclopropane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N’-(3-amino-1H-isoindol-1-ylidene)cyclopropanecarbohydrazide typically involves multi-step organic reactions. One common method includes the condensation of 3-aminoisoindole with cyclopropanecarbohydrazide under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

(Z)-N’-(3-amino-1H-isoindol-1-ylidene)cyclopropanecarbohydrazide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the amino group, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding oxo-compounds.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted isoindole derivatives.

Scientific Research Applications

Chemistry

In chemistry, (Z)-N’-(3-amino-1H-isoindol-1-ylidene)cyclopropanecarbohydrazide is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its ability to interact with biological macromolecules makes it a candidate for drug development and other therapeutic applications.

Medicine

In medicine, (Z)-N’-(3-amino-1H-isoindol-1-ylidene)cyclopropanecarbohydrazide is investigated for its potential pharmacological properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials with unique properties, such as enhanced strength or conductivity.

Mechanism of Action

The mechanism of action of (Z)-N’-(3-amino-1H-isoindol-1-ylidene)cyclopropanecarbohydrazide involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • (Z)-2-(3-amino-1H-isoindol-1-ylidene)-3-(4-ethylpiperazin-1-yl)-3-oxopropanenitrile
  • (2Z)-2-(3-amino-1H-isoindol-1-ylidene)-3-oxo-3-piperidin-1-ylpropanenitrile

Uniqueness

(Z)-N’-(3-amino-1H-isoindol-1-ylidene)cyclopropanecarbohydrazide stands out due to its unique combination of an isoindole moiety and a cyclopropane ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C12H12N4O

Molecular Weight

228.25 g/mol

IUPAC Name

N-[(3-amino-2H-isoindol-1-yl)imino]cyclopropanecarboxamide

InChI

InChI=1S/C12H12N4O/c13-10-8-3-1-2-4-9(8)11(14-10)15-16-12(17)7-5-6-7/h1-4,7,14H,5-6,13H2

InChI Key

ZIOVONHOFPMGNM-UHFFFAOYSA-N

Canonical SMILES

C1CC1C(=O)N=NC2=C3C=CC=CC3=C(N2)N

Origin of Product

United States

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